molecular formula C17H17NO4 B12337822 (2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate

(2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate

Cat. No.: B12337822
M. Wt: 299.32 g/mol
InChI Key: UYJLJICUXJPKTB-GJZGRUSLSA-N
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Description

(2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate is a chiral compound with significant importance in organic chemistry. It is characterized by its benzamido and hydroxy functional groups attached to a phenylpropanoate backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate typically involves the esterification of 3-benzamido-2-hydroxy-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified using recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzamido group can form hydrogen bonds with active site residues, while the hydroxy group can participate in additional interactions, stabilizing the compound within the binding site. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-Methyl 3-benzamido-2-hydroxy-3-phenylpropanoate is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its analogs. The presence of both benzamido and hydroxy groups also allows for diverse chemical reactivity, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

methyl (2S,3S)-3-benzamido-2-hydroxy-3-phenylpropanoate

InChI

InChI=1S/C17H17NO4/c1-22-17(21)15(19)14(12-8-4-2-5-9-12)18-16(20)13-10-6-3-7-11-13/h2-11,14-15,19H,1H3,(H,18,20)/t14-,15-/m0/s1

InChI Key

UYJLJICUXJPKTB-GJZGRUSLSA-N

Isomeric SMILES

COC(=O)[C@H]([C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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